N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide typically involves the reaction of 2-aminobenzothiazole with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzoic acid.
Reduction: Formation of N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases like tuberculosis and cancer.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it targets bacterial enzymes, disrupting their function and leading to cell death. In anticancer applications, it interferes with cell division and induces apoptosis in cancer cells. The compound’s effects are mediated through pathways involving oxidative stress and inhibition of key enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide
- N-(1,3-benzothiazol-2-yl)-3,4-dihydroxybenzamide
- N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzenesulfonamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct biological activities. The presence of methoxy groups enhances its solubility and bioavailability, making it a promising candidate for drug development .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-12-8-7-10(9-13(12)21-2)15(19)18-16-17-11-5-3-4-6-14(11)22-16/h3-9H,1-2H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOVZQWTWKHZCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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